molecular formula C22H16ClN3O3S B2585092 N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide CAS No. 681266-70-6

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide

Cat. No. B2585092
CAS RN: 681266-70-6
M. Wt: 437.9
InChI Key: ZOQQGBNJPWUBOR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It has a unique structure and properties that make it an ideal candidate for studying various biological processes and developing novel therapeutics.


Molecular Structure Analysis

The molecular formula of this compound is CHClNOS, with an average mass of 494.972 Da and a mono-isotopic mass of 494.048523 Da . The compound consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Specifically, newly synthesized derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown promising activity against bacterial (both Gram-positive and Gram-negative) and fungal species . These derivatives could potentially serve as lead compounds for rational drug design in the fight against microbial infections.

Anticancer Activity

Efforts have also been made to explore the anticancer potential of this compound. In vitro studies evaluated its effects on estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among the synthesized derivatives, compounds d6 and d7 demonstrated significant activity against breast cancer cells . Further research could explore their mechanisms of action and potential clinical applications.

Molecular Docking Studies

Molecular docking studies were conducted to understand how the active compounds interact with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as starting points for drug development .

Other Potential Applications

While the above areas are well-studied, there may be additional applications worth exploring. For instance:

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c23-15-8-10-16(11-9-15)26-21(19-12-30(28,29)13-20(19)25-26)24-22(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQGBNJPWUBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide

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